molecular formula C14H14N2O3S B1501858 3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid CAS No. 885270-75-7

3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid

Cat. No.: B1501858
CAS No.: 885270-75-7
M. Wt: 290.34 g/mol
InChI Key: SCWYVDDDMWQJNK-UHFFFAOYSA-N
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Description

Historical context and discovery

The historical development of 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid is deeply rooted in the fundamental discovery of carbazole itself. Carl Graebe and Carl Glaser first isolated carbazole from coal tar in 1872, marking the beginning of carbazole chemistry. This initial discovery laid the groundwork for extensive research into carbazole derivatives that would span more than a century. The structural framework of carbazole, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring, provided a versatile platform for chemical modifications.

The evolution from simple carbazole to amino-substituted derivatives represented a significant advancement in heterocyclic chemistry. The introduction of amino groups at specific positions on the carbazole framework was driven by the need to enhance the compound's reactivity and biological activity. Research into 3-amino-9-ethylcarbazole specifically gained momentum due to its unique electronic properties and versatility as a building block in synthetic chemistry. The presence of the amino group at position 3 was found to exhibit distinctive reactivity with both carbon-2 and carbon-4 positions, creating opportunities for diverse chemical transformations.

The development of sulfonic acid derivatives of amino-ethylcarbazole compounds emerged from the necessity to improve solubility and biological availability. The sulfonic acid group introduction at position 2 of 3-amino-9-ethylcarbazole resulted in the formation of 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid, a compound that combines the electronic properties of the parent carbazole with enhanced water solubility. This modification proved crucial for applications requiring aqueous compatibility while maintaining the structural integrity and reactivity of the carbazole core.

Properties

IUPAC Name

3-amino-9-ethylcarbazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-16-12-6-4-3-5-9(12)10-7-11(15)14(8-13(10)16)20(17,18)19/h3-8H,2,15H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWYVDDDMWQJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC(=C(C=C31)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696010
Record name 3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-75-7
Record name 3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid is defined by the following molecular formula:

  • Molecular Formula : C₁₄H₁₄N₂O₃S
  • CAS Number : 885270-75-7

Anticancer Properties

Research has indicated that carbazole derivatives, including 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid, exhibit significant anticancer properties. A study demonstrated that related carbazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases, which are crucial for programmed cell death .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
ECCA (related compound)MelanomaIncreases apoptosis via caspase activation
3-Amino-9-ethyl-9H-carbazole derivativesVariousModulation of cellular pathways

Antimicrobial Activity

Carbazole derivatives have also shown antimicrobial properties. The sulfonic acid group enhances solubility and bioavailability, which may contribute to the antimicrobial efficacy observed in laboratory studies. Compounds derived from 3-amino-9-ethylcarbazole have been tested against bacteria and fungi, showing promising results in inhibiting their growth .

The mechanisms through which 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid exerts its biological effects are multifaceted:

  • Nucleophilic Reactivity : The amino group at position 3 and the carbons at positions 2 and 4 exhibit nucleophilic behavior, allowing for various electrophilic substitutions that can lead to biologically active derivatives .
  • Cellular Interaction : The compound interacts with cellular proteins and enzymes, potentially modulating their activity. This interaction can lead to altered signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the potential applications of 3-amino-9-ethylcarbazole derivatives in medicinal chemistry:

  • Antitumor Activity : A study evaluated several carbazole derivatives for their cytotoxic effects against breast cancer cells. The results indicated that certain derivatives had significant inhibitory effects on cell viability, suggesting potential as anticancer agents .
  • Antimicrobial Testing : Another research effort focused on synthesizing and testing various carbazole derivatives against common pathogens. Results showed that some derivatives had notable antibacterial and antifungal activities, supporting further development as antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid is C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S, with a molecular weight of 290.34 g/mol. The compound features an amino group at the 3-position and a sulfonic acid group at the 2-position, contributing to its reactivity and potential applications in various fields.

Chemistry

In the field of chemistry, 3-amino-9-ethylcarbazole derivatives serve as building blocks for synthesizing more complex carbazole derivatives. They are utilized in various chemical reactions, including:

  • Nucleophilic Addition Reactions : The compound can react with isocyanates to form functional monomers used in coatings and optical devices.
  • Cyclization Reactions : It participates in cyclization to produce bioactive compounds with potential pharmaceutical applications .

Biology

The biological activities of 3-amino-9-ethylcarbazole derivatives are noteworthy:

  • Antioxidant Properties : These compounds exhibit significant antioxidant activity, which can protect cells from oxidative stress.
  • Antitumor Activity : Research indicates that derivatives possess antiproliferative effects against various cancer cell lines, making them candidates for cancer therapy .

Medicine

In medicinal chemistry, the compound has been explored for its therapeutic potential:

  • Neuroprotective Agents : Certain derivatives have shown promise in treating neurodegenerative diseases, including Alzheimer's disease .
  • Antimicrobial Activity : Studies have demonstrated that these compounds possess antibacterial and antifungal properties, inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans .

Electronics

Due to its excellent photophysical properties, 3-amino-9-ethylcarbazole is utilized in the production of:

ApplicationDescription
Organic Light Emitting Diodes (OLEDs)Used as a light-emitting material due to its ability to emit light efficiently when an electric current is applied.
Organic Field Effect Transistors (OFETs)Acts as a semiconductor material in electronic devices, contributing to their performance and efficiency.

These applications leverage the compound's stability and electronic properties, making it valuable in modern electronics .

Case Studies

Several studies highlight the diverse applications of 3-amino-9-ethylcarbazole:

  • Antitumor Activity Study : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against multiple cancer cell lines, suggesting potential for development into anticancer drugs .
  • Synthesis of Functional Coatings : Research involving the nucleophilic addition reaction of 3-amino-9-ethylcarbazole with isocyanates led to the creation of a purple fluorescent monomer used in advanced coatings and optical devices .
  • Neuroprotective Research : A derivative was synthesized and tested for neuroprotective effects against neurodegeneration, showing promise as a treatment option for Alzheimer's disease .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Carbazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid -NH2 (C3), -SO3H (C2), -C2H5 (N9) C14H14N2O3S 290.34 (calculated) Pharmaceuticals, dyes
9H-Carbazole-3-sulfonic acid, sodium salt -SO3Na (C3), -C15H31 (N9) C27H40NNaO3S 481.67 Surfactants, catalysts
CAY 10471 -SO2N(CH3)(C6H4F) (C3), -CH2COOH (N9) C21H21FN2O4S 440.47 Enzyme inhibition
3-Chloro-9-methyl-9H-carbazole -Cl (C3), -CH3 (N9) C13H10ClN 215.68 Agrochemicals

Research Findings and Trends

  • Synthetic Routes : Carbazole sulfonic acids are typically synthesized via sulfonation of carbazole precursors using chlorosulfonic acid or SO3, followed by functionalization (e.g., alkylation, amination) .
  • Structure-Activity Relationships : The position of the sulfonic acid group (C2 vs. C3) significantly impacts electronic properties and intermolecular interactions. For example, C2 substitution may enhance conjugation in optoelectronic materials .
  • Biological Relevance : Sulfonamide derivatives like CAY 10471 demonstrate enhanced bioavailability compared to sulfonic acids, making them preferred in drug design .

Preparation Methods

Alkylation of Carbazole to 9-Ethylcarbazole

  • Reagents and Conditions: Carbazole is reacted with ethyl bromide in acetone at room temperature in the presence of an equimolar amount of potassium hydroxide.
  • Outcome: This reaction selectively alkylates the nitrogen at the 9-position, yielding 9-ethylcarbazole.
  • Yield: Typically high, as reported in literature.

Nitration to 3-Nitro-9-ethylcarbazole

  • Reagents and Conditions: The 9-ethylcarbazole undergoes nitration using nitric acid in 1,2-dichloroethane at 0 °C.
  • Regioselectivity: The nitration occurs regioselectively at the 3-position of the carbazole ring.
  • Yield: High regioselectivity and yield (~93%) are reported.

Reduction of Nitro Group to Amino Group

  • Reagents and Conditions: The nitro derivative is reduced using tin in the presence of concentrated hydrochloric acid, followed by neutralization with sodium hydroxide.
  • Outcome: This step converts the nitro group into the amino group, affording 3-amino-9-ethylcarbazole with yields up to 95%.

Sulfonation to Introduce the 2-Sulfonic Acid Group

  • Reagents and Conditions: Sulfonation is performed by reacting 3-amino-9-ethylcarbazole with sulfuric acid or chlorosulfonic acid under controlled temperature conditions.
  • Regioselectivity: The sulfonic acid group is introduced preferentially at the 2-position of the carbazole ring.
  • Industrial Adaptation: Continuous flow reactors and optimized catalysts are sometimes used to improve yield and reproducibility in industrial settings.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Carbazole Ethyl bromide, KOH, acetone, RT 9-Ethylcarbazole High Selective N-alkylation
2 9-Ethylcarbazole HNO3, 1,2-dichloroethane, 0 °C 3-Nitro-9-ethylcarbazole ~93 Regioselective nitration at C-3
3 3-Nitro-9-ethylcarbazole Sn, conc. HCl, then NaOH 3-Amino-9-ethylcarbazole ~95 Efficient reduction of nitro to amino
4 3-Amino-9-ethylcarbazole Sulfuric acid or chlorosulfonic acid, controlled temp 3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid Moderate to high Regioselective sulfonation at C-2

Research Findings and Reaction Analysis

  • The nitration step is critical for regioselectivity; the use of mild conditions (0 °C, specific solvents) favors substitution at the 3-position, avoiding polysubstitution or undesired isomers.
  • The reduction with tin and hydrochloric acid is a classical method providing high yields and purity of the amino derivative, which is essential for subsequent sulfonation.
  • Sulfonation is typically conducted under strongly acidic conditions. The choice between sulfuric acid and chlorosulfonic acid depends on scale and desired reaction control. Controlled temperature and reaction time are crucial to avoid over-sulfonation or degradation.
  • Industrial processes may employ continuous flow reactors to maintain consistent reaction parameters, improving reproducibility and safety when handling corrosive sulfonating agents.

Additional Notes on Chemical Reactivity Relevant to Preparation

  • The amino group at position 3 and the carbazole ring carbons at positions 2 and 4 are nucleophilic centers, which can influence electrophilic substitution reactions such as sulfonation.
  • The mesomeric effect of the amino group enhances nucleophilicity at the 2-position, facilitating regioselective sulfonation there.
  • The sulfonic acid group increases the compound's solubility and can influence subsequent functionalization or biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid?

  • Methodological Answer : The synthesis of carbazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, in related carbazole sulfonic acid syntheses, anhydrous acetone, potassium carbonate (K₂CO₃), and crown ethers (e.g., 18-crown-6) are used under nitrogen to facilitate reactions between sulfonyl or bromoethyl precursors and carbazole intermediates . Key steps include refluxing under inert conditions, stoichiometric control of reagents (e.g., 4,4′-sulfonyl diphenol and 9-(2-bromoethyl)-9H-carbazole in a 1:2 molar ratio), and purification via column chromatography. Yield optimization requires precise temperature control (e.g., 60–80°C) and exclusion of moisture .

Q. How can researchers confirm the structural integrity and purity of 3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the substitution pattern on the carbazole ring and sulfonic acid group. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). For sulfonic acid derivatives, Fourier-Transform Infrared (FT-IR) spectroscopy identifies characteristic S=O stretching bands (~1350–1150 cm⁻¹). Elemental analysis further validates empirical formulas .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis of this compound?

  • Methodological Answer : Software suites like SHELXL are essential for refining crystallographic data. For twinned crystals, the HKLF 5 format in SHELXL allows dual-domain refinement. Disorder in the ethyl or sulfonic acid groups is modeled using partitioned occupancy factors and geometric restraints. Validation tools (e.g., PLATON, CheckCIF) identify outliers in bond lengths/angles, guiding manual adjustments. High-resolution data (≤1.0 Å) improves electron density maps for precise atomic positioning .

Q. What experimental strategies mitigate reactivity challenges of the sulfonic acid group during functionalization?

  • Methodological Answer : The sulfonic acid group’s high polarity and acidity necessitate protective strategies. For example, converting the sulfonic acid to a sulfonamide (using chlorosulfonation followed by amine coupling) stabilizes the moiety during subsequent reactions. Alternatively, ionic liquid media can suppress undesired side reactions (e.g., sulfonation of unintended sites). Reaction progress is monitored via thin-layer chromatography (TLC) with UV-active visualization .

Q. How can researchers visualize and interpret non-covalent interactions (e.g., hydrogen bonds, π-stacking) in crystalline forms of this compound?

  • Methodological Answer : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, highlighting dynamic disorder. Hydrogen-bonding networks are analyzed using Mercury CSD , which calculates donor-acceptor distances and angles. For π-stacking interactions, intermolecular centroid distances (<4.0 Å) and dihedral angles (<10°) are quantified. Pair distribution function (PDF) analysis aids in understanding amorphous phase interactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts, which are compared to experimental values. Solvent effects are modeled using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). Deviations >0.5 ppm for ¹H or >5 ppm for ¹³C suggest conformational differences or solvent interactions. Paramagnetic impurities in experimental samples are ruled out via repeated dissolution in deuterated solvents .

Q. What advanced techniques characterize the electrochemical properties of this carbazole derivative?

  • Methodological Answer : Cyclic Voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte) identifies oxidation/reduction potentials. The sulfonic acid group’s electron-withdrawing effect shifts the carbazole oxidation peak anodically (e.g., +0.8 V vs. Ag/AgCl). Spectroelectrochemical UV-Vis spectroscopy correlates redox events with absorption changes (e.g., π→π* transitions at ~350 nm). Electrochemical Impedance Spectroscopy (EIS) quantifies charge-transfer resistance in thin-film applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid
Reactant of Route 2
3-Amino-9-ethyl-9H-carbazole-2-sulfonic acid

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